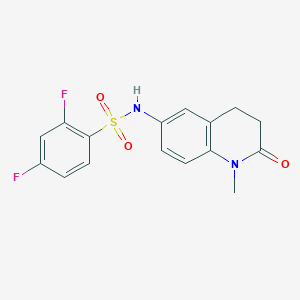

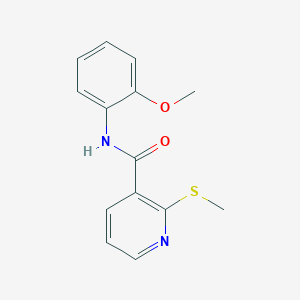

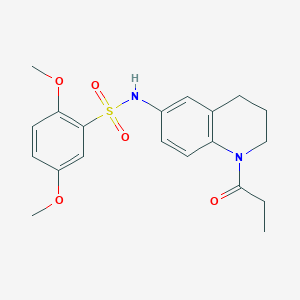

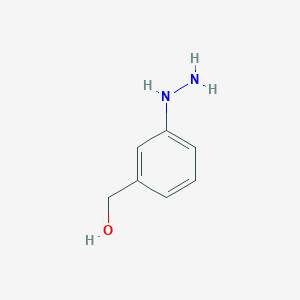

![molecular formula C8H14O3S B2939834 3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide CAS No. 2137631-00-4](/img/structure/B2939834.png)

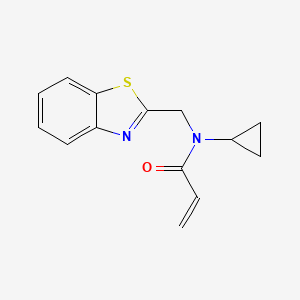

3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide” seems to be a complex organic molecule. It appears to contain a bicyclic structure, which is common in many natural and synthetic compounds due to their stability and unique chemical properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar bicyclic structures has been extensively studied. For instance, the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been applied in the synthesis of tropane alkaloids .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various theoretical methods. Geometric structure calculations were performed at different levels, including B3LYP/6-311G(d,p), B3P86/6-311G(d,p), B3LYP/6-31G(d), and B3PW91/6-31G(d,p) .Chemical Reactions Analysis

The chemical reactions involving similar bicyclic structures have been studied. Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. These properties often include heats of formation, densities, heats of sublimation, and detonation performances .Scientific Research Applications

Chemical Synthesis and Structural Analysis

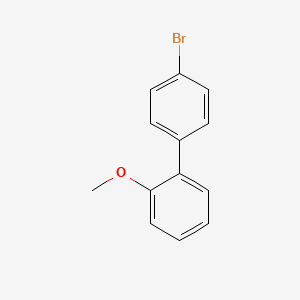

The chemical compound 3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide, although not directly mentioned, relates closely to the research and development of complex organic structures and their applications. In the realm of synthetic organic chemistry, compounds similar to 3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide are synthesized for various purposes, including the study of reaction mechanisms, the development of new synthetic pathways, and the exploration of their potential applications in different fields such as materials science, medicinal chemistry, and catalysis.

For instance, the study by Corey and Raju (1983) discusses a new synthetic route to bridged carboxylic ortho esters, showcasing the versatility of oxetane derivatives, which share a structural resemblance to the compound (Corey & Raju, 1983). This research underscores the importance of developing novel synthetic methods for complex organic molecules, which can have wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.

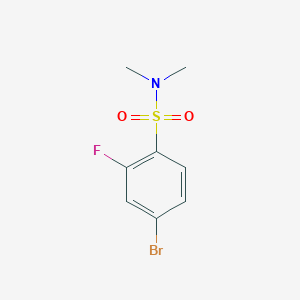

Biological and Chemical Oxidation Studies

The research on 1,8‐Cineole by Azerad (2014) reviews the chemical and biological oxidation reactions of 1,8-cineole, a compound structurally related to 3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide (Azerad, 2014). This study highlights the importance of understanding the oxidation processes of organic compounds, which can lead to the discovery of new biologically active substances and improve the understanding of metabolic pathways in organisms.

Applications in Material Science

The hydrosilylation process discussed by Zhang and Laine (2000) for the synthesis of organosilicon compounds provides insight into the potential material science applications of compounds structurally similar to 3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide (Zhang & Laine, 2000). These materials could be used in the development of hybrid nanocomposites, showcasing the compound's relevance in creating advanced materials with unique properties.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The compound “3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide” is structurally similar to the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids , which are known to display a wide array of interesting biological activities . Therefore, it can be inferred that the compound might interact with similar targets as tropane alkaloids.

Mode of Action

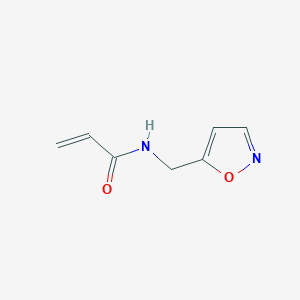

Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular signaling and function .

Biochemical Pathways

Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, including neurotransmitter signaling . Therefore, it is plausible that this compound may have similar effects.

Result of Action

Given its structural similarity to tropane alkaloids, it may have similar effects, such as modulating neurotransmitter signaling .

properties

IUPAC Name |

(8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3S/c9-5-6-3-7-1-2-8(4-6)12(7,10)11/h6-9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBELFBSILPIAER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1S2(=O)=O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2939751.png)

![4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2939752.png)

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2939756.png)

![1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2939757.png)

![2-acetamido-4-(methylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2939763.png)

![2-(2-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2939770.png)